molecular formula C11H8ClN B1610065 4-(3-Chlorophenyl)pyridine CAS No. 5957-92-6

4-(3-Chlorophenyl)pyridine

Cat. No. B1610065
CAS RN: 5957-92-6
M. Wt: 189.64 g/mol
InChI Key: HIVCQVJRXNLKCW-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)pyridine is a chemical compound with the linear formula C14H14ClN . It is a derivative of pyridine, which is an aromatic heterocyclic compound .

Scientific Research Applications

1. Electrochemical Properties and Charge Transfer Applications

  • Tetrathiafulvalene Derivatives Synthesis : A study by (Andreu et al., 2000) described the synthesis of derivatives from 4-pyridine using a Wittig reaction. These compounds show charge transfer properties, indicating potential applications in electrochemical devices.

2. Chemoselective Synthesis Techniques

  • Direct 4-Pyridination of C(sp3)–H Bonds : Research by (Hoshikawa & Inoue, 2013) demonstrated a method for substituting hydrogen in C(sp3)–H bonds with 4-pyridine. This technique is important for creating molecules with 4-pyridine structures, which have potential biological and functional applications.

3. Structural Analysis and Crystallography

  • Analysis of Molecular Structure : A study by (Vimalraj & Pandiarajan, 2010) focused on the crystal structure of a compound related to 4-chlorophenylpyridine, providing insights into its molecular conformation and potential applications in crystallography and molecular design.

4. Molecular Docking and Antimicrobial Activity

  • Molecular Structure and Antimicrobial Study : (Sivakumar et al., 2021) explored the vibrational study and antimicrobial activity of a pyridine derivative. This suggests applications in drug design and the study of molecular interactions.

5. Optical and Magnetic Properties in Material Science

  • Study of Radical Cation Salts : Research by (Pointillart et al., 2009) on compounds formed from reactions involving 4-pyridine derivatives showed unique optical and magnetic properties. These findings are relevant to the development of materials with specific electronic and photophysical characteristics.

6. Nonlinear Optical Material Development

  • Synthesis and Characterization of Organic Nonlinear Optical Materials : A study by (Menezes et al., 2014) developed a new material with high second harmonic generation efficiency. The presence of a pyridine ring in its structure indicates potential applications in nonlinear optics and optoelectronic device fabrication.

Safety And Hazards

According to a Safety Data Sheet, 3-(4-Chlorophenyl)pyridine causes irritation and may be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

4-(3-chlorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVCQVJRXNLKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461574
Record name 4-(3-chloro-phenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)pyridine

CAS RN

5957-92-6
Record name 4-(3-chloro-phenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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